5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile
Description
The compound 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile features a pyridine ring substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 5. This pyridinyl moiety is linked via a methylene (-CH2-) bridge to the 5-position of a thiophene ring, which bears a carbonitrile (-CN) group at position 6. The trifluoromethyl and chloro substituents enhance the compound’s electron-withdrawing properties, while the thiophene-carbonitrile group contributes to its planar aromatic structure.
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2S/c13-10-3-7(12(14,15)16)6-18-11(10)4-8-1-2-9(5-17)19-8/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYBYQHBDJEZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile typically involves multiple steps, starting with the preparation of the pyridine and thiophene intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a thiophene derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Thiophenecarbonitrile Moieties
Several compounds share structural similarities with the target molecule, particularly in the thiophenecarbonitrile core and substituted pyridine groups.
Key Observations :
Pyridine Derivatives with Trifluoromethyl/Chloro Substituents
Trifluoromethyl- and chloro-substituted pyridines are common in agrochemicals and pharmaceuticals due to their metabolic stability and electron-deficient nature.
Key Observations :
- Biological Activity : The target compound’s pyridinyl-thiophene structure diverges from tovorafenib’s kinase-inhibiting scaffold but shares electronic features that may suit pharmaceutical targeting.
Electronic and Solubility Profiles
- Electron-Withdrawing Effects : The -CF3 and -Cl groups on pyridine, combined with the thiophene-carbonitrile group, create a highly electron-deficient system, comparable to 3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile () .
- Solubility : The methylene linker likely reduces aqueous solubility relative to sulfonyl or carboxylic acid derivatives (e.g., ), necessitating formulation strategies for biological applications.
Biological Activity
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with chloro and trifluoromethyl substitutions, along with a thiophene moiety. These structural characteristics contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H7ClF3N2S |
| Molecular Weight | 273.69 g/mol |
| Melting Point | Not specified |
| Purity | >95% |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial and fungal strains. Studies have indicated that it may inhibit the growth of pathogens by disrupting their cellular processes.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the inhibition of specific signaling pathways involved in tumor proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts, especially in diseases where enzyme dysregulation is a factor.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- The chloro substituent may play a role in forming covalent bonds with nucleophilic sites on target proteins, leading to inhibition of their activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Study :
- A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyridine compounds, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Candida albicans, with MIC values ranging from 4 to 16 µg/mL .
- Anticancer Activity :
- Enzyme Inhibition Assay :
Q & A
Q. What are the optimal synthetic routes for 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with halogenated pyridine and thiophene precursors. Key steps include:
- Nucleophilic substitution : Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinemethanol with a thiophene-based electrophile (e.g., 2-thiophenecarbonitrile derivatives).
- Cross-coupling : Palladium-catalyzed coupling to introduce the methylene bridge between pyridine and thiophene moieties .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization for high-purity isolation.
Q. Characterization methods :
| Technique | Key Parameters |
|---|---|
| NMR | : δ 8.6–8.8 (pyridine-H), δ 7.2–7.5 (thiophene-H); : 120–125 ppm (CN), 145–150 ppm (CF) |
| FT-IR | 2220 cm (C≡N stretch), 1130–1170 cm (C-F stretches) |
| LC-MS | [M+H] m/z calculated for CHClFNS: 337.0; observed: 337.2 |
Q. What analytical techniques are critical for confirming structural integrity and purity?
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between pyridine and thiophene rings) .
- Elemental analysis : Validates %C, %H, %N within ±0.3% of theoretical values .
- HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water mobile phase, 1.0 mL/min flow rate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions often arise from:
Q. Methodological recommendations :
Q. What computational strategies predict biological interactions and guide SAR studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains or GPCRs. Focus on π-π stacking (pyridine-thiophene) and halogen bonding (Cl, CF) .
- MD simulations : GROMACS for stability analysis (e.g., RMSD <2.0 Å over 100 ns) .
- QSAR models : Use descriptors like LogP (calculated: 2.8) and polar surface area (PSA: 65 Å) to correlate with permeability .
Q. How to design experiments for assessing environmental fate and ecotoxicology?
Experimental framework (adapted from INCHEMBIOL Project) :
| Parameter | Method |
|---|---|
| Biodegradation | OECD 301F (closed bottle test) |
| Bioaccumulation | BCF assay using Daphnia magna |
| Toxicity | EC in algae (Pseudokirchneriella subcapitata) |
Q. Key findings :
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
Q. How to address discrepancies in spectroscopic data between theoretical and experimental results?
Common issues:
- Solvent effects : CDCl vs. DMSO-d shifts NMR peaks by 0.1–0.3 ppm .
- Tautomerism : Thiophene ring protonation states alter IR carbonyl stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
